molecular formula C6H6ClNO3S B042906 4-Amino-3-chlorobenzenesulfonic acid CAS No. 98-35-1

4-Amino-3-chlorobenzenesulfonic acid

Cat. No. B042906
CAS RN: 98-35-1
M. Wt: 207.64 g/mol
InChI Key: NEECEUZBAHTVIN-UHFFFAOYSA-N
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Scientific Research Applications

  • Topical Anti-Glaucoma Agents : It's used in developing topical anti-glaucoma agents with significant in vivo activity and prolonged action duration (Mincione et al., 2001).

  • Synthesis of Amino Sugars and Carbohydrate Mimetics : Potential future applications include synthesizing amino sugars and related carbohydrate mimetics, possibly as anti-inflammatory agents (Pfrengle & Reissig, 2010).

  • Production of Amino-Derivatized Conductive Surfaces : It can be used to produce stable amino-derivatized conductive surfaces for biomolecules immobilization, such as glutathione (Griveau et al., 2007).

  • Study of Molecular Tautomerism and Acid-Base Equilibrium : 3-Amino-4-hydroxy benzenesulfonamide, a related compound, is used in studying the equilibrium between neutral tautomeric forms and acid-base equilibrium of the molecule (Kovalchukova et al., 2013).

  • Catalysis in Organic Synthesis : 4-Nitrobenzenesulfonic acid is an efficient catalyst for synthesizing α-(4-oxazolyl)amino esters (Lee et al., 2018).

  • Antimicrobial Properties in Textiles : Treated cotton fabrics with 4-aminobenzenesulfonic acid-chloro-triazine adduct showed higher antimicrobial activity against Staphylococcus aureus (Son et al., 2006).

  • Organic Synthesis and Chemical Reactions : It can be used in various reactions for producing organosulfone derivatives, as well as in other chemical synthesis processes (Nematollahi & Varmaghani, 2008).

  • Biodegradation and Environmental Remediation : Lignocellulolytic fungi and bacteria can degrade sulfonated azo dyes and sulfanilic acid, demonstrating its role in environmental remediation (Paszczynski et al., 1992).

properties

IUPAC Name

4-amino-3-chlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEECEUZBAHTVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059169
Record name Benzenesulfonic acid, 4-amino-3-chloro-
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Molecular Weight

207.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-chlorobenzenesulfonic acid

CAS RN

98-35-1
Record name 4-Amino-3-chlorobenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-amino-3-chloro-
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Record name 4-Amino-3-chlorobenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-amino-3-chloro-
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Record name Benzenesulfonic acid, 4-amino-3-chloro-
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Record name 3-chlorosulphanilic acid
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Synthesis routes and methods

Procedure details

Starting from 293.5 g of 2-chloroaniline, 460 ml of o-dichlorobenzene and 225.5 g of monohydrate, the reaction was performed as in Example 4. After 4.3 hours at 200° C., the mixture was cooled, filtered off with suction and dried. The isolated solid weighed 489.3 g and contained 51.1% of 2-chloroaniline-4-sulphonic acid, based on the use of 2-chloroaniline, with a selectivity of 100%.
Quantity
293.5 g
Type
reactant
Reaction Step One
Quantity
225.5 g
Type
reactant
Reaction Step Two
Quantity
460 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Ren, M Zhou, P Su, W Yang, X Lu, Y Zhang - Journal of hazardous …, 2019 - Elsevier
… amino-4-chloropyrimidine and 4-amino-3-chlorobenzenesulfonic acid, respectively. Besides, … Further desulfonation and deamination of 4-amino-3-chlorobenzenesulfonic acid yielded to …
Number of citations: 75 www.sciencedirect.com

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